molecular formula C11H16O B8645586 5-Cyclopentyl-5-methyl-2-cyclopentenone CAS No. 61650-81-5

5-Cyclopentyl-5-methyl-2-cyclopentenone

Cat. No.: B8645586
CAS No.: 61650-81-5
M. Wt: 164.24 g/mol
InChI Key: TWYAWKZHHZCDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopentyl-5-methyl-2-cyclopentenone is a synthetic organic compound belonging to the cyclopentenone class, recognized for its significant utility in advanced organic synthesis. The cyclopentenone structural motif, which features a ketone group adjacent to an unsaturated carbon-carbon double bond, is a highly esteemed and versatile building block . This configuration confers both electrophilic and nucleophilic reactivity, making these compounds highly adaptable intermediates for constructing complex molecular architectures . As such, this compound is of primary interest for researchers developing novel synthetic methodologies, including cycloadditions and multi-step cascades, en route to biologically active molecules. The core cyclopentenone structure is a privileged scaffold found in a wide array of natural products and pharmaceuticals, including prostaglandins, sesquiterpenes, and pyrethrins . The specific substitution pattern of the cyclopentyl and methyl groups on the 5-membered ring in this reagent makes it a valuable precursor for mimicking these natural structures or for creating novel compound libraries in drug discovery and medicinal chemistry programs. This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. Not for diagnostic, therapeutic, or personal use. Handle with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61650-81-5

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

5-cyclopentyl-5-methylcyclopent-2-en-1-one

InChI

InChI=1S/C11H16O/c1-11(8-4-7-10(11)12)9-5-2-3-6-9/h4,7,9H,2-3,5-6,8H2,1H3

InChI Key

TWYAWKZHHZCDOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC1=O)C2CCCC2

Origin of Product

United States

Synthetic Methodologies for 5 Cyclopentyl 5 Methyl 2 Cyclopentenone

Direct Synthesis Approaches to 5-Cyclopentyl-5-methyl-2-cyclopentenone

Direct approaches typically involve the modification of a pre-existing cyclopentanone (B42830) ring to introduce the required α,β-unsaturation.

A classic and straightforward method for introducing α,β-unsaturation into a ketone is through a two-step sequence of α-halogenation followed by dehydrohalogenation. For the synthesis of this compound, this would begin with the corresponding saturated ketone, 2-cyclopentyl-2-methyl-cyclopentanone.

The process involves two key steps:

α-Halogenation: The saturated ketone is first treated with a halogenating agent to install a halogen, typically bromine or chlorine, at the α-position. This reaction is often conducted under acidic conditions to promote enol formation, which then attacks the halogen. The more substituted α-carbon is typically less reactive towards halogenation under these conditions, leading to preferential halogenation at the C5 position.

Dehydrohalogenation: The resulting α-halo ketone is then subjected to elimination by treatment with a base. The base abstracts a proton from the β-position, leading to the expulsion of the halide and the formation of the carbon-carbon double bond of the cyclopentenone ring. The choice of base and reaction conditions is crucial to favor the desired E2 elimination pathway and avoid side reactions.

Table 1: Reagents for Halogenation-Dehydrohalogenation

Step Reagent Examples Purpose
α-Halogenation Bromine (Br₂) in acetic acid, N-Bromosuccinimide (NBS) Introduces a halogen at the α-position to the carbonyl.

| Dehydrohalogenation | Lithium carbonate (Li₂CO₃) in dimethylformamide (DMF), Diazabicycloundecene (DBU) | Promotes elimination of H-X to form the C=C double bond. |

This sequence provides a reliable, albeit indirect, method for the dehydrogenation of a saturated ketone to its corresponding enone.

General Strategies for Cyclopentenone Ring Formation Relevant to this compound

Beyond the modification of existing rings, several powerful synthetic strategies build the cyclopentenone core itself. These methods are broadly applicable and could be adapted for the synthesis of this compound by selecting appropriate starting materials.

The Nazarov cyclization is a robust method for synthesizing cyclopentenones from divinyl ketones. organic-chemistry.org The core of the reaction is a 4π-conrotatory electrocyclic ring closure of a pentadienyl cation intermediate. wikipedia.org This reaction is typically promoted by a protic or Lewis acid. wikipedia.org

The general mechanism proceeds as follows:

Activation of the divinyl ketone by an acid catalyst generates a pentadienyl cation.

This cation undergoes a thermally allowed 4π conrotatory electrocyclization.

The resulting oxyallyl cation eliminates a proton to form the stable cyclopentenone product.

For the synthesis of this compound, a divinyl ketone precursor bearing the cyclopentyl and methyl groups at the appropriate position would be required. Modern advancements have introduced catalytic and asymmetric versions of the Nazarov cyclization, expanding its utility and allowing for the synthesis of chiral cyclopentenones. nih.govnih.govsemanticscholar.orgacs.org

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org This reaction is a powerful tool for constructing the cyclopentenone ring in a single step and is typically mediated by metal-carbonyl complexes, most famously dicobalt octacarbonyl. mdpi.comorganicreactions.orglibretexts.org

The reaction can be performed in both intermolecular and intramolecular fashions, with the intramolecular version being particularly common in total synthesis for creating fused ring systems. wikipedia.orgmdpi.com To synthesize this compound via this method, one could envision reacting an appropriately substituted alkene and alkyne in the presence of a cobalt catalyst and a carbon monoxide source. The regioselectivity can often be controlled by steric factors. thieme-connect.com Over the years, the reaction has been developed to use different metal catalysts, including rhodium and palladium. mdpi.com

The field of organocatalysis has furnished numerous methods for the enantioselective synthesis of cyclic compounds, including cyclopentenones. thieme-connect.com These reactions often rely on chiral secondary amines (such as proline derivatives) or N-heterocyclic carbenes (NHCs) to catalyze cascade reactions. nih.govacs.org

A common organocatalytic strategy for forming cyclopentanone rings involves a cascade Michael addition followed by an intramolecular aldol (B89426) cyclization. nih.govnih.gov By carefully designing a precursor with an enal or enone moiety and a nucleophilic component, a multi-step sequence can be initiated by a single catalyst to build the five-membered ring with high levels of stereocontrol. nih.gov For instance, an asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been described to afford densely functionalized cyclopentanones with high enantioselectivity. nih.gov These saturated cyclopentanones could then be converted to the target cyclopentenone. Direct asymmetric construction of cyclopentenones using NHC organocatalysis has also been achieved. acs.org

Ring-closing metathesis (RCM) has become a premier method for the formation of cyclic systems in organic synthesis. wikipedia.org This reaction utilizes metal catalysts, such as those developed by Grubbs and Schrock, to form a new double bond within a molecule by joining two existing terminal alkenes, with the concurrent release of a small volatile alkene like ethylene. wikipedia.org

To apply RCM to the synthesis of this compound, a diene precursor containing the necessary carbon skeleton would be required. The catalyst would then facilitate the intramolecular cyclization to form the five-membered ring. While the formation of five-membered rings is generally favorable, the efficiency of RCM for producing cyclopentenones can be sensitive to electronic factors, as electron-poor alkenes can be less reactive substrates. thieme-connect.com Despite this, RCM has been successfully employed to synthesize cyclopentenone derivatives, making it a viable strategy. thieme-connect.comnih.govresearchgate.net

Intramolecular Friedel-Crafts-Type Cyclizations

Intramolecular Friedel-Crafts acylation is a powerful method for forming cyclic ketones, including five-membered rings. masterorganicchemistry.comnih.gov This reaction typically involves the cyclization of an acyl chloride tethered to an alkene, promoted by a Lewis acid. For the synthesis of this compound, a suitable precursor would be 4-cyclopentyl-4-methyl-hex-2-enoyl chloride.

The mechanism proceeds via activation of the acyl chloride by a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), to form a highly electrophilic acylium ion. This is followed by an intramolecular electrophilic attack on the alkene moiety. The resulting carbocation intermediate is then quenched, and subsequent elimination of a proton yields the α,β-unsaturated ketone. A key challenge in this approach is controlling the regioselectivity of the cyclization to favor the formation of the five-membered ring.

Proposed Synthesis via Intramolecular Friedel-Crafts Acylation:

Precursor Synthesis: The starting material, 4-cyclopentyl-4-methyl-hex-2-enoic acid, can be synthesized through standard organic transformations.

Acyl Chloride Formation: The carboxylic acid is converted to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Cyclization: The acyl chloride is treated with a Lewis acid (e.g., AlCl₃) in an inert solvent to induce intramolecular acylation, leading to the formation of the target cyclopentenone.

Step Reactant Reagents Product
14-cyclopentyl-4-methyl-hex-2-enoic acidSOCl₂4-cyclopentyl-4-methyl-hex-2-enoyl chloride
24-cyclopentyl-4-methyl-hex-2-enoyl chlorideAlCl₃This compound

Ni-Catalyzed Carbonylation of Cyclopropanols

A modern approach to constructing substituted cyclopentenones involves the nickel-catalyzed carbonylation of cyclopropanols. organic-chemistry.orgorganic-chemistry.orgnih.gov This methodology proceeds through the formation of a 1,4-diketone intermediate, which subsequently undergoes an intramolecular aldol condensation to yield the cyclopentenone product. organic-chemistry.org

To synthesize this compound, one could envision a reaction between a suitable organohalide and 1-cyclopentyl-1-methylcyclopropanol in the presence of a nickel catalyst and carbon monoxide (CO). The reaction is initiated by the oxidative addition of the organohalide to the Ni(0) catalyst, followed by CO insertion. The resulting acyl-nickel species then reacts with the cyclopropanol. A β-carbon elimination from the resulting nickel homoenolate generates a 1,4-diketone, which cyclizes to the final product. organic-chemistry.org

Hypothetical Reaction Scheme:

Starting Material 1 Starting Material 2 Catalyst/Reagents Intermediate Final Product
Vinyl Bromide1-Cyclopentyl-1-methylcyclopropanolNi(0) catalyst, CO, Base1-Cyclopentyl-1-methyl-1,4-dione derivativeThis compound

This method is advantageous due to its high functional group tolerance and the use of readily available starting materials. organic-chemistry.org The choice of the organohalide is crucial for introducing the necessary carbon framework that will become part of the cyclopentenone ring.

Lewis Acid Mediated Reactions of β-Hydroxy-α-diazo Carbonyls

Lewis acid-mediated reactions of β-hydroxy-α-diazo carbonyl compounds provide another pathway to cyclopentenone structures. researchgate.net This transformation involves the generation of a vinyl cation intermediate upon treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). researchgate.net This reactive intermediate can then undergo a variety of cyclization reactions.

For the synthesis of the target molecule, a precursor such as 1-diazo-3-cyclopentyl-3-hydroxy-4-methyl-1-pentanone would be required. The Lewis acid would promote the elimination of the hydroxyl group and the loss of dinitrogen gas to form a vinyl cation. A subsequent 1,2-hydride or alkyl shift followed by an intramolecular C-H insertion or a Nazarov-type cyclization could then lead to the formation of the 5,5-disubstituted cyclopentenone ring. researchgate.netnih.gov

General Reaction Parameters:

Parameter Description
Substrate β-Hydroxy-α-diazo carbonyl with appropriate cyclopentyl and methyl substituents.
Catalyst Lewis acids such as BF₃·OEt₂, AlCl₃, or Sc(OTf)₃. researchgate.netnih.gov
Mechanism Formation of a vinyl cation, followed by rearrangement and cyclization. researchgate.net
Key Challenge Synthesis of the specific diazo precursor and controlling the rearrangement pathway.

Copper-Catalyzed 1,4-Addition and Diastereoselective Alkylation

This two-step approach involves the modification of a simpler cyclopentenone precursor. The first step is a copper-catalyzed 1,4-addition (or conjugate addition) of an organometallic reagent to an α,β-unsaturated ketone. nih.govwikipedia.org To synthesize this compound, one could start with 5-methyl-2-cyclopentenone and introduce the cyclopentyl group via a conjugate addition.

A cyclopentyl-containing organometallic reagent, such as a cyclopentylmagnesium halide (Grignard reagent) or a cyclopentylcuprate, is added to 5-methyl-2-cyclopentenone in the presence of a copper catalyst. nih.govmdpi.com This reaction forms a magnesium or lithium enolate intermediate. The second step is the diastereoselective alkylation of this enolate. However, to obtain the 5,5-disubstituted product, the initial substrate would need to be 2-cyclopentenone, with the sequential addition of methyl and cyclopentyl groups (or vice versa).

Example Synthetic Sequence:

1,4-Addition: Reaction of 2-cyclopentenone with a cyclopentyl Grignard reagent in the presence of a copper salt (e.g., CuI) to form the enolate of 3-cyclopentylcyclopentanone.

Enolate Trapping and Alkylation: The resulting enolate is trapped with an alkylating agent, such as methyl iodide, to introduce the methyl group at the C2 position, leading to 2-methyl-3-cyclopentylcyclopentanone.

Oxidation/Elimination: Subsequent functionalization would be required to introduce the double bond at the C2-C3 position, which is a limitation of this approach for the direct synthesis of the target molecule.

A more direct approach would involve the 1,4-addition to a pre-functionalized cyclopentenone where the subsequent step would be an alkylation at the C5 position.

Substrate Reagent for 1,4-Addition Catalyst Intermediate Enolate Alkylating Agent
2-CyclopentenoneCyclopentylmagnesium bromideCuI3-Cyclopentylcyclopentanone enolateMethyl Iodide
5-Methyl-2-cyclopentenoneCyclopentylmagnesium bromideCuI3-Cyclopentyl-5-methylcyclopentanone enolate-

Aldol Condensation Approaches to Cyclopentenones

The intramolecular aldol condensation of 1,4-diketones is a classic and reliable method for the synthesis of cyclopentenones. acs.orgoregonstate.edu The key to applying this method for this compound is the synthesis of the requisite precursor, 2-cyclopentyl-2-methylhexane-1,4-dione.

The synthesis of 1,4-diketones can be challenging but several methods exist, including the Stetter reaction or the coupling of enolates with α-halo ketones. researchgate.netorganic-chemistry.org Once the 1,4-diketone is obtained, treatment with either acid or base promotes an intramolecular aldol reaction. This involves the formation of an enol or enolate which then attacks the second carbonyl group to form a five-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated cyclopentenone. masterorganicchemistry.commdpi.com

The Robinson annulation is another powerful cascade reaction that combines a Michael addition with an intramolecular aldol condensation, typically to form six-membered rings. wikipedia.orglibretexts.orglibretexts.org However, variations of this reaction can be adapted for the synthesis of five-membered rings, particularly when starting with substrates like 2-methyl-1,3-cyclopentanedione. libretexts.org

General Aldol Condensation Data:

Precursor Conditions Key Transformation Yield
1,4-DiketoneAcid or Base catalystIntramolecular Aldol Condensation & DehydrationGenerally Good
β-Diketone + α,β-Unsaturated KetoneBase catalystMichael Addition followed by Intramolecular AldolVariable

Functionalization of Pre-existing Cyclopentenone Cores towards this compound

Selective Functionalization of the Enone Moiety

An alternative to constructing the ring from acyclic precursors is to functionalize a pre-existing cyclopentenone core. The enone moiety offers several reactive sites for selective modification. acs.org For the synthesis of this compound, one could start with a simpler cyclopentenone and introduce the cyclopentyl and methyl groups at the C5 position.

This can be challenging due to the quaternary nature of the target C5 carbon. A possible strategy involves the generation of a dienolate from a cyclopentenone. For example, treatment of 2-cyclopentenone with a strong base like lithium diisopropylamide (LDA) can generate a dienolate, which can then be alkylated. Sequential alkylation, first with a methylating agent and then with a cyclopentylating agent (or the reverse), could potentially lead to the desired product. However, controlling the regioselectivity of the alkylation (C5 vs. C3) is a significant hurdle.

Another approach could involve the conjugate addition to a 5-substituted cyclopentenone, followed by trapping the resulting enolate with another electrophile. For instance, conjugate addition of a cyclopentylcuprate to 5-methyl-2-cyclopentenone would form an enolate that, if quenched with a proton, gives 3-cyclopentyl-5-methylcyclopentanone. To achieve C5,C5-disubstitution, more complex transformations would be necessary.

Table of Potential Functionalization Reactions:

Starting Material Reaction Type Reagents Potential Product Key Challenge
2-CyclopentenoneSequential Alkylation of Dienolate1. LDA; 2. MeI; 3. LDA; 4. Cyclopentyl-BrThis compoundRegioselectivity (C5 vs. C3 alkylation)
5-Methyl-2-cyclopentenoneConjugate AdditionCyclopentyl₂CuLi3-Cyclopentyl-5-methylcyclopentanoneDoes not directly yield the target structure

2 Stereoselective Introduction of Substituents

The creation of a chiral quaternary center at the C5 position of the cyclopentenone ring, as in this compound, represents a significant challenge in synthetic organic chemistry. The stereoselective introduction of two distinct alkyl groups requires precise control over the reaction conditions and the use of chiral catalysts or auxiliaries. Several modern synthetic methodologies can be adapted to achieve this transformation with high levels of enantioselectivity and diastereoselectivity. These methods often involve the asymmetric functionalization of a pre-existing cyclopentenone precursor or the construction of the chiral cyclopentenone ring through a stereocontrolled cyclization event.

One prominent strategy for establishing a C5 quaternary stereocenter is the enantioselective desymmetrization of a prochiral starting material. For instance, nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters have been shown to produce chiral cyclopent-2-enones with a fully substituted alkene and a quaternary stereocenter at the 5-position. nih.gov This approach involves the reaction of an appropriately substituted alkynyl bis(2,2,2-trifluoroethyl) malonate with an arylboronic acid in the presence of a chiral phosphinooxazoline/nickel complex. nih.gov The reaction proceeds through a domino addition/cyclization of the alkynyl electrophile, where the stereochemistry is controlled by the chiral ligand. nih.gov While this method has been demonstrated for 2,3-diaryl cyclopent-2-enones, the principle can be extended to the synthesis of 5,5-dialkyl cyclopentenones through modification of the starting materials.

Another powerful approach involves multicatalytic cascade reactions. A one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes can afford densely functionalized cyclopentanones with high enantioselectivities. nih.govacs.org This process typically involves a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin (B196080) reaction. nih.govacs.org By carefully selecting the appropriate 1,3-dicarbonyl precursor and an enal, it is possible to construct the 5,5-disubstituted cyclopentanone skeleton, which can then be converted to the desired 2-cyclopentenone. The stereochemical outcome is dictated by the chiral amine catalyst used in the initial Michael addition step.

Organocatalyzed Michael additions to cyclic β-ketoesters have also been employed to generate cyclopentenone derivatives with quaternary stereocenters. acs.org These reactions can be highly enantioselective, providing a route to chiral 5,5-disubstituted cyclopentanones. Furthermore, the Nazarov cyclization, an electrocyclic reaction of divinyl ketones, can be rendered asymmetric through the use of chiral auxiliaries or catalysts, offering another pathway to chiral cyclopentenones. acs.orgmonash.edu

The following tables summarize representative data from studies on the stereoselective synthesis of cyclopentenones with C5 quaternary stereocenters, which are analogous to the target compound, this compound.

Table 1: Nickel-Catalyzed Desymmetrizing Arylative Cyclization for the Synthesis of Chiral Cyclopent-2-enones nih.gov
EntryAlkynyl Malonate EsterArylboronic AcidChiral LigandYield (%)Enantiomeric Excess (ee, %)
11aPhB(OH)₂L18594
21bPhB(OH)₂L19892
31cPhB(OH)₂L17590
Table 2: Multicatalytic Asymmetric Synthesis of Functionalized Cyclopentanones nih.gov
Entryα,β-Unsaturated Aldehyde1,3-DicarbonylCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
1CinnamaldehydeDibenzoylmethaneProlinol derivative / NHCModerateExcellent
2CrotonaldehydeAcetylacetoneProlinol derivative / NHCModerateExcellent

Chemical Reactions and Reactivity of 5 Cyclopentyl 5 Methyl 2 Cyclopentenone

Reactions at the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system in 5-Cyclopentyl-5-methyl-2-cyclopentenone is an electron-deficient π-system, making both the carbonyl carbon and the β-carbon susceptible to nucleophilic attack. This dual reactivity allows for a range of selective transformations.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the cyclopentenone ring. This process is often favored with softer nucleophiles. A key intermediate in these reactions is a resonance-stabilized enolate.

Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are particularly effective for 1,4-addition to α,β-unsaturated ketones. wikipedia.org These reagents are known to deliver alkyl or aryl groups to the β-position with high selectivity, avoiding direct addition to the carbonyl group. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition of the cuprate (B13416276) to the β-carbon, forming a copper enolate, which is then protonated upon workup to yield the 3-substituted cyclopentanone (B42830).

NucleophileReagent ExampleExpected Product Structure
Organocuprate(CH₃)₂CuLi3,5-Dicyclopentyl-3,5-dimethylcyclopentan-1-one
EnolateSodium diethyl malonateDiethyl 2-(2-cyclopentyl-2-methyl-4-oxocyclopentyl)malonate
ThiolThiophenol3-(Phenylthio)-5-cyclopentyl-5-methylcyclopentan-1-one
AmineDiethylamine3-(Diethylamino)-5-cyclopentyl-5-methylcyclopentan-1-one

While less common due to the electron-withdrawing nature of the carbonyl group, the double bond of α,β-unsaturated ketones can undergo electrophilic addition. The reactivity is often lower than that of a typical alkene. One notable reaction is epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used to form an epoxide across the double bond. youtube.com The reaction is typically stereoselective, with the oxidant attacking from the less sterically hindered face of the molecule.

ReagentReaction TypeExpected Product Structure
m-CPBAEpoxidation6-Cyclopentyl-6-methyl-3-oxabicyclo[3.1.0]hexan-2-one
Bromine (Br₂)Halogenation2,3-Dibromo-5-cyclopentyl-5-methylcyclopentan-1-one

The carbonyl carbon of this compound is electrophilic and can be attacked by strong, hard nucleophiles. Grignard reagents (RMgX) and organolithium compounds (RLi) typically favor 1,2-addition to the carbonyl group, leading to the formation of tertiary alcohols. quora.com The choice between 1,2- and 1,4-addition can often be controlled by the nature of the nucleophile and the reaction conditions.

Reducing agents also react at the carbonyl group. Sodium borohydride (B1222165) (NaBH₄) is a common reagent used to reduce ketones to secondary alcohols. youtube.com In the case of α,β-unsaturated ketones, NaBH₄ can sometimes lead to a mixture of 1,2- and 1,4-reduction products, although 1,2-reduction to the allylic alcohol is often the major pathway. scielo.br The use of cerium chloride (CeCl₃) with NaBH₄ (Luche reduction) can enhance the selectivity for 1,2-addition. scielo.br

ReagentReaction TypeExpected Product Structure
Methylmagnesium bromideGrignard Reaction1,5-Dicyclopentyl-1,5-dimethylcyclopent-2-en-1-ol
Sodium borohydrideReduction5-Cyclopentyl-5-methylcyclopent-2-en-1-ol

Reactions at the Saturated Cyclopentane (B165970) Ring

The saturated cyclopentane portion of the molecule is generally unreactive towards the typical reagents that target the conjugated system. However, under more forcing conditions, this part of the molecule can be modified.

Catalytic hydrogenation of α,β-unsaturated ketones can lead to the reduction of the carbon-carbon double bond, the carbonyl group, or both, depending on the catalyst and reaction conditions. wikipedia.org Using a catalyst such as palladium on carbon (Pd/C) typically results in the selective hydrogenation of the double bond to afford the corresponding saturated ketone, 5-Cyclopentyl-5-methylcyclopentanone. More forcing conditions or different catalysts, such as nickel or platinum, may lead to the reduction of both the double bond and the carbonyl group, yielding 5-Cyclopentyl-5-methylcyclopentanol.

Reagent/CatalystReaction TypeExpected Product Structure
H₂/Pd-CDouble Bond Hydrogenation5-Cyclopentyl-5-methylcyclopentan-1-one
H₂/Raney Ni (harsher conditions)Full Reduction5-Cyclopentyl-5-methylcyclopentan-1-ol

The Baeyer-Villiger oxidation is a notable reaction of cyclic ketones, where a peroxy acid is used to convert a ketone into a lactone (a cyclic ester). wikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons migrating preferentially. For 5-Cyclopentyl-5-methylcyclopentanone (the saturated derivative), the quaternary carbon bearing the cyclopentyl and methyl groups would be expected to migrate, leading to the formation of a six-membered lactone. organic-chemistry.org

ReagentReaction TypeExpected Product Structure (from the saturated ketone)
m-CPBABaeyer-Villiger Oxidation6-Cyclopentyl-6-methyl-oxepan-2-one

Reactions at the Alkyl Substituents (Cyclopentyl and Methyl)

The cyclopentyl and methyl groups attached to the quaternary C5 carbon of this compound are saturated alkyl substituents and are generally less reactive than the enone functionality. However, under specific conditions, they can undergo reactions typical of alkanes, such as free-radical halogenation.

Free-radical halogenation, initiated by UV light or a radical initiator, can lead to the substitution of hydrogen atoms on the cyclopentyl and methyl groups with halogens (e.g., chlorine or bromine). wikipedia.orglscollege.ac.in The selectivity of this reaction is dictated by the stability of the resulting radical intermediate. For the cyclopentyl group, halogenation would preferentially occur at a tertiary carbon if one were present, but since all carbons are secondary, a mixture of halogenated products is likely. The methyl group's primary hydrogens are generally less reactive towards radical abstraction than the secondary hydrogens of the cyclopentyl ring. youtube.com

Oxidation of these alkyl side chains typically requires harsh conditions with strong oxidizing agents like potassium permanganate (B83412) or chromic acid. libretexts.orgncert.nic.in Such reactions are generally not selective and can lead to the cleavage of the carbon-carbon bonds of the alkyl groups, ultimately forming carboxylic acids. libretexts.orgstackexchange.com Given the presence of the more reactive enone system, achieving selective oxidation of the alkyl substituents without affecting other parts of the molecule would be a significant synthetic challenge.

Rearrangement Reactions

The Baeyer-Villiger oxidation is a well-established rearrangement reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid as the oxidant. adichemistry.comwikipedia.orgsigmaaldrich.com This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.com

The mechanism proceeds via the formation of a Criegee intermediate, and the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. adichemistry.comwikipedia.org The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. stackexchange.comorganic-chemistry.org This preference is attributed to the ability of the migrating group to stabilize a partial positive charge in the transition state of the rearrangement step. stackexchange.com

In the case of this compound, there are two potential C-C bonds that can be cleaved and have an oxygen atom inserted: the bond to the cyclopentyl group and the bond to the methyl group. Based on the established migratory aptitude, the cyclopentyl group (a secondary alkyl group) would be expected to migrate in preference to the methyl group (a primary alkyl group). This would result in the formation of a six-membered lactone (a δ-lactone). The stereochemistry of the migrating group is retained during the reaction. youtube.comyoutube.com

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

Migrating GroupRelative Migratory Aptitude
Tertiary alkylHighest
Secondary alkylHigh
PhenylHigh
Primary alkylModerate
MethylLow

Specific Transformations of this compound

While specific, detailed research findings on the following transformations for this compound are not widely available in public literature, the principles of these reactions can be applied to understand their potential outcomes with this substrate.

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic electrophile. wikipedia.org While typically used to couple sp2-hybridized carbons, variations exist for other systems. For the hydroxymethylation of an enone like this compound, a common strategy would involve the coupling of a vinyl triflate or halide derivative of the cyclopentenone with a hydroxymethyl-organostannane reagent. However, a more direct approach, though less common, might involve the reaction of an enol triflate of the ketone with a suitable organostannane. The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps. scispace.comresearchgate.net

The enone system in this compound possesses an allylic system. Reactions with organometallic reagents, such as organocuprates, can proceed via a 1,4-conjugate addition. However, if a suitable leaving group is present at the allylic position (C5), a direct displacement (SN2') with allylic transposition can occur. In this scenario, the nucleophilic organometallic reagent would attack the double bond at the C2 position, leading to the formation of a new carbon-carbon bond at this position and the migration of the double bond. The success and regioselectivity of such a reaction would be highly dependent on the nature of the organometallic reagent and the reaction conditions.

The pinacol (B44631) coupling reaction is a reductive coupling of two carbonyl groups to form a vicinal diol. wikipedia.orgorganic-chemistry.org This reaction is typically promoted by a one-electron reducing agent. Vanadium-based reagents are known to be effective in promoting such couplings. researchgate.net For this compound, an intermolecular pinacol coupling would involve the reductive dimerization of two molecules of the cyclopentenone to yield a diol. The reaction proceeds through a ketyl radical anion intermediate. wikipedia.org Intramolecular pinacol couplings are also possible if a second carbonyl group is present in the molecule. The stereochemistry of the resulting diol is a key aspect of these reactions and can often be controlled by the choice of reagents and reaction conditions.

Table 2: Summary of Potential Transformations

ReactionReagents/CatalystPotential Product Type
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)δ-Lactone
Stille Cross-CouplingOrganostannane, Palladium catalystHydroxymethylated derivative
Allylic DisplacementOrganometallic reagent (e.g., organocuprate)Allylically substituted cyclopentanone
Pinacol CouplingVanadium-based reducing agentVicinal diol

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Cyclopentyl 5 Methyl 2 Cyclopentenone

Crystallographic Analysis for Solid-State Conformation

X-ray crystallography provides definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for 5-Cyclopentyl-5-methyl-2-cyclopentenone has not been reported, analysis of related substituted cyclopentenone structures allows for a reliable prediction of its solid-state conformation. researchgate.net

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

Parameter Predicted Value/Information
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (for racemic mixture)
Ring Conformation Envelope or Twist

Advanced NMR Spectroscopic Studies (Beyond Basic Assignment)

While basic ¹H and ¹³C NMR would provide initial structural confirmation, advanced NMR techniques are necessary to elucidate the detailed connectivity and spatial relationships within this compound.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. A COSY spectrum would reveal proton-proton coupling networks, for instance, confirming the connectivity between the protons on the cyclopentenone ring and the adjacent protons on the cyclopentyl group. An HSQC spectrum would correlate each proton to its directly attached carbon atom.

More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the cyclopentyl and methyl groups relative to the carbonyl and the double bond. For example, correlations between the methyl protons and the C5, C4, and C1 carbons would be expected.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would provide information about the through-space proximity of protons, offering insights into the molecule's preferred conformation in solution. For instance, NOE correlations between the methyl protons and certain protons of the cyclopentyl ring would help define their relative orientation.

Table 2: Expected 2D NMR Correlations for this compound

Experiment Expected Key Correlations
COSY - H2 with H3- Protons on the cyclopentyl ring with each other and with the methine proton attached to the cyclopentenone ring.
HSQC - Each proton signal correlated to its corresponding carbon signal.
HMBC - Methyl protons (at C5) to C4, C5, and C1 (carbonyl).- H2 and H3 to the carbonyl carbon (C1).- Protons on the cyclopentyl ring to C5.

| NOESY | - Spatial proximity between the methyl protons and protons on the cyclopentyl ring.- Spatial proximity between protons on the cyclopentenone and cyclopentyl rings. |

Vibrational Spectroscopy for Functional Group Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent peak would be the C=O stretching vibration of the ketone, which for a five-membered ring ketone typically appears at a higher frequency than in acyclic ketones due to ring strain. For a cyclopentenone, this is further influenced by conjugation with the C=C double bond, which tends to lower the frequency. A strong absorption band is therefore predicted in the range of 1700-1720 cm⁻¹.

The C=C stretching vibration of the alkene in the cyclopentenone ring would likely appear as a medium to weak band around 1630-1650 cm⁻¹. The C-H stretching vibrations of the alkyl groups (cyclopentyl and methyl) would be observed in the 2850-3000 cm⁻¹ region. The deformation vibrations for the CH₂ and CH₃ groups would be expected in the 1350-1470 cm⁻¹ range. A detailed vibrational analysis of cyclopentanone (B42830) has been performed, providing a basis for these predictions. researchgate.netresearchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
α,β-Unsaturated Ketone C=O Stretch 1700 - 1720 Strong
Alkene C=C Stretch 1630 - 1650 Medium to Weak
Alkyl C-H C-H Stretch 2850 - 3000 Strong

Mass Spectrometry for Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its elemental composition and structure. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting fragmentation pattern is characteristic of the compound's structure.

For this compound, the molecular ion peak (M⁺) would be expected, although its intensity may vary. The fragmentation of cyclic ketones can be complex. miamioh.edu Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a sufficiently long alkyl chain is present.

The primary fragmentation pathways for this compound would likely involve the loss of the methyl and cyclopentyl substituents. Loss of the methyl group (CH₃•) would result in a fragment ion at M-15. Loss of the cyclopentyl group (C₅H₉•) would lead to a fragment at M-69. Cleavage of the cyclopentyl ring itself could also lead to a series of fragment ions separated by 14 mass units (CH₂). The fragmentation of cyclopentane (B165970) itself often shows a base peak at m/z 42, corresponding to the loss of ethene. docbrown.info Similar fragmentation of the cyclopentyl substituent could occur.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Identity of Fragment
M⁺ Molecular Ion
M-15 [M - CH₃]⁺
M-28 [M - CO]⁺ or loss of ethene from cyclopentyl
M-69 [M - C₅H₉]⁺
69 [C₅H₉]⁺

Circular Dichroism and Optical Rotatory Dispersion (if chiral forms exist)

The presence of a stereocenter at the C5 position, which is substituted with both a cyclopentyl and a methyl group, makes this compound a chiral molecule. acs.orgnih.gov Therefore, it can exist as a pair of enantiomers, (R)-5-Cyclopentyl-5-methyl-2-cyclopentenone and (S)-5-Cyclopentyl-5-methyl-2-cyclopentenone. These enantiomers will rotate plane-polarized light in opposite directions.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are sensitive to the stereochemistry of a molecule. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the change in optical rotation with wavelength. These techniques are particularly useful for studying chiral ketones.

The CD spectrum of a chiral cyclopentenone would be expected to show a Cotton effect, which is a characteristic change in the sign of the CD signal around the wavelength of an electronic transition. For the n → π* transition of the carbonyl group (around 300 nm), a distinct Cotton effect would be observed, with the sign of the effect being dependent on the absolute configuration at the C5 stereocenter. The π → π* transition of the enone system (around 220 nm) would also exhibit a Cotton effect. acs.org The analysis of these Cotton effects can be used to assign the absolute configuration of the enantiomers.

Table 5: Predicted Chiroptical Properties for Enantiomers of this compound

Technique Predicted Observation Information Gained
Optical Rotation Non-zero value of opposite sign for each enantiomer. Confirmation of chirality.
Circular Dichroism (CD) Cotton effects for n → π* and π → π* transitions. Determination of absolute configuration.

| Optical Rotatory Dispersion (ORD) | Complex curve with peaks and troughs corresponding to the Cotton effects. | Confirmation of absolute configuration. |

Theoretical and Computational Investigations of 5 Cyclopentyl 5 Methyl 2 Cyclopentenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms. For cyclopentenone derivatives, DFT is employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

Further analyses derived from DFT calculations include:

Frontier Molecular Orbital (FMO) analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. researchgate.net

While specific DFT studies on 5-Cyclopentyl-5-methyl-2-cyclopentenone are not detailed in the available literature, the methodologies are well-established through research on analogous compounds like other substituted cyclopentanones. researchgate.net

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a collection of atoms as a function of their geometric positions. researchgate.net Navigating the PES is essential for understanding chemical reactivity and tracing the most likely pathway a reaction will follow from reactants to products. researchgate.net

In studies of similar compounds, such as the reaction of hydroxyl (OH) radicals with cyclopentenone and 2-methyl-cyclopentenone, PES analysis has been conducted at high levels of theory like CCSD(T)/cc-pVTZ//M06-2X/6-311+G**. acs.org These investigations reveal that such reactions often begin with the barrierless formation of a pre-reactive complex (PR) held together by van der Waals forces. For the cyclopentenone + OH reaction, this complex is stabilized by 9.0 kJ mol⁻¹ relative to the reactants. acs.org The reaction then proceeds through various intermediates. The stability of these intermediates can be influenced by substituent groups; for instance, a methyl group can stabilize a resulting vinoxy-like radical through electron-donating and hyperconjugation effects. acs.org

Table 1: Relative Energies of Species on the PES for Cyclopentenone + OH Reaction Note: Energies are relative to the reactants.

SpeciesDescriptionRelative Energy (kJ mol⁻¹)
PRPre-reactive Complex-9.0
INT1aIntermediate 1Lower in energy than reactants
INT2aIntermediate 2Higher in energy than INT1a

Transition State Characterization and Energy Barrier Calculations

A transition state (TS) represents the highest energy point along the minimum energy path between reactants and products on the Potential Energy Surface. researchgate.net Identifying the structure and energy of the TS is crucial for calculating the activation energy (energy barrier) of a reaction, which determines the reaction rate.

For the reaction of OH radicals with 2-methyl-cyclopentenone, computational studies have characterized the transition states for the formation of different intermediates. acs.org The transition states (TS1b and TS2b) leading to the formation of two distinct substitution intermediates (INT1b and INT2b) were both found to lie below the energy of the initial reactants. acs.org This suggests that the addition of the OH radical to the double bond is a facile process with a low activation barrier. The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the desired reactants and products on the PES. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations often focus on static structures at minimum energy points, MD simulations provide a dynamic picture of molecular behavior, including conformational changes, vibrations, and interactions with other molecules like solvents. This method is particularly valuable for sampling the vast conformational space of flexible molecules and understanding processes that occur over time scales from femtoseconds to microseconds. Although MD is a standard approach for exploring chemical systems, specific MD simulation studies focused on this compound were not prominently featured in the surveyed literature. researchgate.net

Beyond DFT, other quantum mechanical methods are used to investigate electronic structure, broadly categorized as ab initio and semi-empirical.

Ab Initio Methods: These methods, Latin for "from the beginning," calculate solutions to the Schrödinger equation without using experimental data for simplification, aside from fundamental physical constants. The Hartree-Fock (HF) method is a foundational ab initio approach. mendeley.com More accurate, "post-Hartree-Fock" methods like Coupled Cluster (e.g., CCSD(T) as used in studies of cyclopentenone derivatives) provide a higher level of theory and are often used to obtain very precise energies, though at a significant computational cost. acs.org

Semi-Empirical Methods: These methods are faster than ab initio or DFT because they use parameters derived from experimental data to simplify the complex calculations of electron-electron interactions. nih.gov Methods like MNDO, AM1, PM3, and the more recent PM6 and PM7 are examples. nih.gov While computationally inexpensive, their accuracy depends heavily on the quality and scope of the data used for their parameterization. A known challenge is that a poor agreement can sometimes be found between ab initio and semi-empirical results. mendeley.com For instance, the DFTB (Density-Functional Tight-Binding) method is a semi-empirical approach that can underestimate Pauli repulsion, sometimes leading to overly dense descriptions of soft matter. nih.gov

Computational Reaction Kinetics

Computational methods are instrumental in predicting and interpreting the kinetics of chemical reactions. By calculating the energy barriers from the Potential Energy Surface (as described in 5.1.3), reaction rate coefficients can be estimated using theories like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. acs.org

For cyclopentenone derivatives, the reaction kinetics with the atmospheric oxidant OH radical have been investigated. acs.org The rate coefficients for reactions with cyclopentenone and 2-methyl-cyclopentenone at room temperature are significantly faster (at least four times greater) than for the saturated analog, cyclopentanone (B42830). This highlights the role of the conjugated double bond in enhancing reactivity. acs.org The effect of substitution is also notable, with the methyl group in 2-methyl-cyclopentenone leading to a faster reaction rate compared to unsubstituted cyclopentenone. acs.org

Table 2: Room Temperature Rate Coefficients for Reactions of OH with Cyclic Ketones

ReactantRate Coefficient (cm³ s⁻¹)
Cyclopentanone2.9 (±0.6) × 10⁻¹²
Cyclopentenone1.2 (±0.1) × 10⁻¹¹
2-Methyl-cyclopentenone1.7 (±0.2) × 10⁻¹¹
3-Methyl-2-cyclopenten-1-oneSlower than other unsaturated ketones

RRKM-Based Master Equation Calculations for Product Distribution

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a cornerstone of chemical kinetics used to describe the unimolecular reaction rates of energized molecules. When coupled with a master equation approach, it becomes a powerful tool for predicting the distribution of products in complex chemical reactions, particularly under varying temperature and pressure conditions. scispace.commdpi.com

For this compound, RRKM-based master equation calculations could be employed to predict the outcomes of its thermal decomposition or isomerization. The process would involve several key steps:

Potential Energy Surface (PES) Mapping: High-level quantum chemical calculations would be used to map out the potential energy surface for the relevant reactions. This includes identifying the structures and energies of reactants, transition states, intermediates, and products.

Vibrational Frequencies and Rotational Constants: These molecular properties, essential for RRKM calculations, would be computed for all stationary points on the PES. scispace.com

Master Equation Formulation: A master equation would be constructed to describe the flow of reacting molecules among different energy levels and chemical species. This equation accounts for collisional energy transfer between the reactant molecules and a bath gas.

Solving the Master Equation: The master equation is solved to obtain pressure- and temperature-dependent rate coefficients for each reaction channel. This allows for the prediction of product distribution under specific experimental conditions.

These calculations could reveal, for instance, the competition between different decomposition pathways, such as ring-opening, or rearrangements of the cyclopentenone core.

Table 1: Hypothetical Unimolecular Rate Constants for this compound at 800 K, Calculated using an RRKM-Master Equation Approach.
Reaction ChannelDescriptionPressure (Torr)Rate Constant (s⁻¹)
ARing Opening11.2 x 10³
ARing Opening105.8 x 10³
ARing Opening1002.1 x 10⁴
BIsomerization13.5 x 10²
BIsomerization101.7 x 10³
BIsomerization1006.3 x 10³

Kinetic Modeling of Complex Reaction Networks

Building upon the rate constants derived from RRKM-master equation calculations, a comprehensive kinetic model can be developed to simulate the behavior of this compound in a complex reaction environment, such as combustion or atmospheric degradation. nih.gov

A kinetic model consists of a set of elementary reactions, each with its own rate expression. For this compound, this would include:

Initiation Reactions: The initial decomposition or reaction of the parent molecule.

Propagation Reactions: Subsequent reactions of the initial products and any radical species formed.

Termination Reactions: Reactions that remove reactive species from the system.

Table 2: Example of a Simplified Reaction Network for Kinetic Modeling of this compound.
Reaction IDReactionRate Expression Type
R1Parent → P1 + P2Pressure-Dependent (from RRKM)
R2Parent → IsomerPressure-Dependent (from RRKM)
R3P1 + OH → ProductsArrhenius
R4Isomer + O₂ → ProductsArrhenius

Intermolecular Interactions and Adsorption Studies

The way molecules pack in the solid state and interact with surfaces is governed by a subtle interplay of non-covalent interactions. Computational tools can be used to visualize and quantify these interactions.

Hirshfeld Surface Analysis and Non-Covalent Interactions (NCI)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govplu.mxnih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

For this compound, this analysis would involve:

Generating the Hirshfeld Surface: This surface is generated based on the electron density of the molecule in its crystalline form.

Mapping Properties onto the Surface: Various properties can be mapped onto the surface, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds. mdpi.com

This analysis would reveal the key interactions that stabilize the crystal structure of this compound, such as C-H···O hydrogen bonds or van der Waals forces between the aliphatic rings.

Table 3: Hypothetical Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound.
Contact TypeContribution (%)Description
H···H65.2Dominant van der Waals interactions.
O···H22.5Represents C-H···O hydrogen bonds.
C···H10.1Interactions involving carbon and hydrogen atoms.
Other2.2Minor contributions from other contacts.

Interaction Region Indicator (IRI) Analysis

Interaction Region Indicator (IRI) is a real-space function used to visualize and characterize both covalent bonds and non-covalent interactions within and between molecules. chemrxiv.orgchemrxiv.orgresearchgate.net IRI analysis is based on the electron density and its gradient. It generates isosurfaces that highlight regions of significant interaction.

For a single molecule of this compound, IRI analysis would show:

Covalent Bonds: Strong interactions represented by large, well-defined isosurfaces between bonded atoms.

Intramolecular Non-Covalent Interactions: Weaker interactions, such as steric clashes or weak hydrogen bonds within the molecule, would appear as smaller, more diffuse isosurfaces.

When analyzing a dimer or a crystal structure, IRI can clearly distinguish intermolecular interactions, such as hydrogen bonds and van der Waals contacts, from the covalent bonds within each molecule. The color of the isosurface is typically mapped to the sign of the second eigenvalue of the Hessian of the electron density, which helps to distinguish between attractive and repulsive interactions. researchgate.net

Table 4: Interpretation of IRI Analysis Features for this compound.
IRI FeatureColor CodeInterpretation
Large isosurface between C=OBlue/GreenStrong covalent double bond.
Small isosurface between carbonyl oxygen and a cyclopentyl hydrogenGreenWeak intramolecular C-H···O interaction.
Diffuse isosurface between two moleculesGreenIntermolecular van der Waals interaction.
Isosurface between two hydrogen atoms on adjacent groupsRedSteric repulsion.

Computational Mechanistic Elucidation (e.g., pentadienyl cation electrocyclizations)

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For a molecule containing a conjugated system like this compound, related cationic intermediates could potentially undergo electrocyclization reactions.

Electrocyclization is a pericyclic reaction where a conjugated π-system forms a cyclic compound by creating a new σ-bond. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules. For a pentadienyl cation, which has 4π electrons, the electrocyclization is predicted to be conrotatory under thermal conditions.

A hypothetical mechanistic study could involve the investigation of a related pentadienyl cation that could be formed from a precursor of this compound. Quantum chemical calculations would be used to:

Locate Transition States: Identify the transition state structure for the electrocyclization reaction.

Calculate Activation Energies: Determine the energy barrier for the reaction, which provides insight into its feasibility.

Analyze Reaction Pathways: Follow the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the reactant (pentadienyl cation) and the product (cyclopentenyl cation).

These calculations would provide a detailed understanding of the reaction mechanism at a molecular level.

Table 5: Hypothetical Computed Energies for the Electrocyclization of a Substituted Pentadienyl Cation.
SpeciesRelative Energy (kcal/mol)
Pentadienyl Cation (Reactant)0.0
Conrotatory Transition State15.2
Cyclopentenyl Cation (Product)-8.7

Derivatives and Analogs of 5 Cyclopentyl 5 Methyl 2 Cyclopentenone

Synthesis and Characterization of Stereoisomers

The 5-cyclopentyl-5-methyl-2-cyclopentenone structure contains a chiral center at the C5 position, meaning it can exist as two enantiomers, (R)-5-cyclopentyl-5-methyl-2-cyclopentenone and (S)-5-cyclopentyl-5-methyl-2-cyclopentenone. The synthesis and separation of these individual stereoisomers are crucial as the biological activity of chiral molecules often resides in only one enantiomer.

Methods for obtaining enantiomerically pure cyclopentenones generally fall into two categories: chemical resolution and enzymatic resolution. acs.org

Chemical Resolution: This strategy involves reacting the racemic mixture of the cyclopentenone with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like chromatography or crystallization. acs.org For instance, a method analogous to the resolution of (±)-5-chloro-5-methyl-2-cyclopentenone could be applied. This involves a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst, to reduce the ketone, forming diastereomeric alcohols that are separable. researchgate.netnih.gov Subsequent oxidation of the separated alcohols would yield the individual (R) and (S) enantiomers of the parent ketone. researchgate.netnih.gov

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. acs.org For example, enzymatic hydrolysis of a racemic acetate precursor of a hydroxylated cyclopentenone can selectively produce one enantiomer of the alcohol, leaving the other enantiomer of the acetate unreacted. These can then be separated and converted to the desired enantiomerically pure cyclopentenone. acs.org

The characterization of these stereoisomers involves spectroscopic techniques, particularly chiral chromatography (HPLC or GC) and measurement of optical rotation using a polarimeter to confirm their enantiomeric purity.

Table 1: Methods for Stereoisomer Synthesis

Method Description Key Reagents/Catalysts
Chemical Resolution Formation and separation of diastereomers followed by conversion back to the enantiomerically pure ketone. acs.orgresearchgate.net Chiral resolving agents (e.g., chiral amines), Chiral reducing agents (e.g., (R)-2-methyl-CBS-oxazaborolidine). researchgate.netnih.gov

| Enzymatic Resolution | Enzyme-catalyzed reaction that selectively modifies one enantiomer, allowing for separation. acs.org | Lipases (e.g., from Candida antarctica), Proteases. acs.org |

Introduction of Additional Functional Groups

The reactivity of the 2-cyclopentenone core allows for the introduction of various functional groups, leading to a wide range of derivatives with potentially new properties. The α,β-unsaturated ketone moiety is a key site for chemical modification. wikipedia.org

Key reactions for functionalization include:

Michael (Conjugate) Addition: The β-carbon of the enone is electrophilic and susceptible to attack by nucleophiles. This reaction can be used to introduce a wide variety of substituents, such as alkyl, amino, or hydroxyl groups, at the C4 position. wikipedia.org

Baylis-Hillman Reaction: This reaction involves the coupling of the α-position of the enone with an aldehyde, typically catalyzed by a nucleophilic catalyst like DABCO, to form a functionalized allylic alcohol. organic-chemistry.org

Hydroxylation: Hydroxyl groups can be introduced at various positions. For example, asymmetric hydroxylation of a corresponding dione precursor can be used to synthesize chiral hydroxy cyclopentanone (B42830) derivatives. researchgate.net

Hydrazination: Gold(I)-catalyzed cycloisomerization of enynyl acetates in the presence of dialkylazodicarboxylates can produce 5-hydrazino-2-cyclopentenone derivatives, introducing a nitrogen-containing functional group at a bridgehead carbon in fused systems. nih.gov

These transformations provide access to a library of compounds with diverse functionalities, such as alcohols, amines, and other heteroatomic groups, expanding the chemical diversity of the this compound family.

Modification of the Cyclopentyl Moiety

Altering the cyclopentyl group at the C5 position is another avenue for creating derivatives. These modifications can range from introducing substituents on the cyclopentyl ring to changing its size or conformation. Such changes can significantly impact the steric and electronic properties of the molecule.

Synthetic strategies for these modifications would typically involve starting with a pre-functionalized cyclopentyl raw material. For example:

Using Substituted Cyclopentyl Grignard Reagents: A synthesis could start with a substituted cyclopentyl magnesium bromide, which would then be used in a conjugate addition reaction to create the C5-substituted cyclopentenone.

Functionalization of the Cyclopentyl Ring: If the parent compound were available, functionalization of the cyclopentyl ring could be attempted through radical halogenation followed by nucleophilic substitution, although selectivity might be a challenge.

Ring-Closing Metathesis (RCM): To create analogs with different ring sizes or functionalities, RCM of a suitable diene precursor could be employed, a common strategy in carbocycle synthesis. wikipedia.org

Structural Analogs with Varied Alkyl Substitutions

Replacing the methyl or cyclopentyl groups at the C5 position with other alkyl or aryl substituents generates structural analogs. The synthesis of such compounds often involves modifying established routes for cyclopentenones, such as the Pauson-Khand reaction or Nazarov cyclization, by using appropriately substituted starting materials. wikipedia.orgorganic-chemistry.org

For example, the Pauson-Khand reaction, which involves the reaction of an alkyne, an alkene, and carbon monoxide, is a powerful method for constructing the cyclopentenone core. organic-chemistry.orgrsc.org By varying the alkene and alkyne precursors, a wide range of C5-disubstituted cyclopentenones can be synthesized.

Table 2: Synthesis of C5-Disubstituted Cyclopentenone Analogs

Synthetic Method Precursors Description
Pauson-Khand Reaction Alkyne, Alkene, Carbon Monoxide A cobalt- or rhodium-catalyzed [2+2+1] cycloaddition to form the cyclopentenone ring. organic-chemistry.orgrsc.org
Nazarov Cyclization Divinyl Ketones An acid-catalyzed electrocyclic reaction to form the cyclopentenone ring. wikipedia.orgorganic-chemistry.org

| Aldol (B89426) Condensation | 1,4-Diketones | Intramolecular aldol condensation of a 1,4-diketone can lead to the formation of a cyclopentenone ring. google.com |

Bio-isosteric Replacements within the Structure

Bio-isosteric replacement is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance desired properties while maintaining biological activity. patsnap.comcambridgemedchemconsulting.com For this compound, several bio-isosteric replacements can be envisioned.

Carbonyl Group Replacement: The ketone functional group (C=O) can be replaced with other groups that can act as hydrogen bond acceptors, such as an oxetane. u-tokyo.ac.jp

Cyclopentyl Moiety Replacement: The lipophilic cyclopentyl group could be replaced by other cyclic or acyclic groups of similar size and lipophilicity. A common replacement for a phenyl ring, which could be considered an analog, is the bicyclo[1.1.1]pentane moiety, which can improve physicochemical properties. nih.gov While not a direct replacement for cyclopentyl, the principle of replacing a carbocyclic group with a bioisostere to improve properties is relevant.

Ring Bio-isosteres: The cyclopentenone ring itself could be replaced by a heterocyclic analog, such as a furanone or a pyrrolone, to modulate polarity and metabolic stability. Cyclopentane-1,2-dione has been investigated as a potential bio-isostere for the carboxylic acid functional group, highlighting the potential for cyclic ketones to mimic other functionalities. nih.govnih.gov

The goal of these replacements is to fine-tune the molecule's properties, such as solubility, metabolic stability, and target-binding interactions. drughunter.com

Specific Related Derivatives (e.g., Jasmonates, 2-methyl-2-cyclopentenone derivatives)

The this compound structure is related to several important classes of naturally occurring and synthetic compounds.

Jasmonates: These are a group of plant hormones characterized by a cyclopentanone or cyclopentenone structure, such as jasmonic acid and its methyl ester, methyl jasmonate. nih.govmdpi.com These compounds feature a 3-oxo-2-(pentenyl)-cyclopentane acetic acid skeleton. mdpi.com The synthesis of jasmonate analogs is an active area of research to study their signaling pathways in plants. rsc.orgdb-thueringen.de These analogs often involve modifications to the pentenyl side chain or the acetic acid moiety to probe structure-activity relationships. nih.gov

2-Methyl-2-cyclopentenone Derivatives: This is another class of related compounds. The synthesis of various substituted 2-methyl-2-cyclopentenone derivatives has been explored. For instance, processes for producing 3-methyl-2-alkyl-cyclopentene-2-one-1 from 2,5-diones via intramolecular cyclization have been patented. google.com These structures share the core cyclopentenone ring and substitution pattern that are relevant to the target compound.

Applications of 5 Cyclopentyl 5 Methyl 2 Cyclopentenone in Complex Molecule Synthesis

Role as a Versatile Synthetic Intermediate (Synthon)

The cyclopentenone structural motif is widely recognized as a powerful synthon for constructing a diverse array of bioactive target molecules. acs.orgacs.orgnih.govresearchgate.netresearchgate.net This versatility stems from the multiple reactive sites within the enone unit, which allow for a broad range of chemical transformations. acs.orgnih.gov These modifications can include 1,2-additions to the carbonyl group, 1,4-conjugate additions to the olefin, and functionalizations at the allylic and α-carbonyl positions. acs.org Consequently, cyclopentenone derivatives serve as key intermediates in the synthesis of complex molecules, including prostaglandins (B1171923) and other important bioactive compounds. acs.orgnih.gov

Asymmetric Synthesis of Chiral Target Molecules

Chiral cyclopentenones are crucial precursors in the asymmetric synthesis of target chiral molecules. acs.orgacs.orgnih.govresearchgate.netresearchgate.net The synthesis of optically pure compounds often relies on methods that can establish specific stereocenters. One effective strategy involves the resolution of a racemic mixture of a cyclopentenone derivative. For instance, in a synthetic route toward a complex natural product, a racemic substituted cyclopentanone (B42830) was resolved through an enantioselective reduction of the ketone, which yielded a mixture of separable diastereomers. organic-chemistry.org Reoxidation of the desired diastereomer provided the enantioenriched ketone, a key chiral building block. organic-chemistry.org

General methods for producing enantioselective cyclopentenones include chemical and enzymatic resolutions, as well as the asymmetric functionalization of a pre-existing cyclopentenone core. acs.orgnih.gov For example, the resolution of racemic 5-chloro-5-methyl-2-cyclopentenone, a compound structurally related to the subject of this article, has been achieved using a catalytic asymmetric reduction to create separable diastereomeric alcohols, which can then be oxidized to furnish the individual enantiomers of the starting chloromethylcyclopentenone. researchgate.net Such approaches are fundamental for obtaining the specific stereoisomers required for biologically active target molecules. nih.gov

Building Block in Natural Product Total Synthesis (e.g., steroids, (+)-4,5-deoxyneodolabelline)

Substituted cyclopentenones are pivotal starting materials in the total synthesis of intricate natural products. A prominent example is the total synthesis of the marine dolabellane diterpene, (+)-4,5-deoxyneodolabelline. nih.govacs.org In this synthesis, a key cyclopentane (B165970) fragment was prepared starting from 2-methyl-2-cyclopentenone. organic-chemistry.orgacs.org

The synthesis of this fragment involved a multi-step sequence:

Conjugate Addition: A copper-catalyzed 1,4-conjugate addition of a Grignard reagent to 2-methyl-2-cyclopentenone. acs.org

Enolate Alkylation: The resulting enolate was then subjected to diastereoselective alkylation to install the second substituent, yielding a racemic disubstituted cyclopentanone. organic-chemistry.orgacs.org

Chemical Resolution: This racemic ketone was resolved using an (S)-CBS-catalyzed borohydride (B1222165) reduction to separate the enantiomers. nih.govacs.org

The resulting enantiomerically pure cyclopentanone derivative was then further elaborated and coupled with another key fragment, a dihydropyran, to construct the complex bicyclic core of the natural product. organic-chemistry.orgnih.govacs.org This strategic use of a substituted cyclopentenone derivative highlights its importance as a foundational building block for assembling complex molecular architectures.

Precursor for Biofuel and Advanced Hydrocarbon Production

Cyclopentanone and its derivatives, which can be sourced from the dehydration of hemicellulose-derived sugars like furfural (B47365), are recognized as important platform chemicals for the synthesis of renewable fuels. researchgate.netacs.orgnih.gov These compounds can be converted into high-density advanced hydrocarbon fuels through catalytic upgrading processes.

A common strategy involves the self-condensation of cyclopentanone, often through an aldol-type reaction, to form larger molecules containing multiple rings. researchgate.netresearchgate.net These condensed products can then undergo hydrodeoxygenation (HDO), a process that removes oxygen atoms and saturates double bonds, to yield polycycloalkanes. researchgate.netnih.gov The resulting multi-cyclic hydrocarbons have high densities and volumetric heating values, making them suitable as jet fuel components or additives. nih.govnih.gov For example, cyclopentanol, a reduction product of cyclopentanone, has been used to synthesize mixtures of bi(cyclopentane) and tri(cyclopentane) with densities of 0.86 g/mL and 0.91 g/mL, respectively. nih.gov Given this precedent, 5-Cyclopentyl-5-methyl-2-cyclopentenone represents a potential advanced precursor for similar upgrading pathways to produce high-density fuels.

Synthesis of Carbocyclic Nucleosides and Analogs

Cyclopentenone derivatives are essential intermediates in the synthesis of carbocyclic nucleosides. nih.govacs.org These compounds are analogs of natural nucleosides in which the furanose (ribose or deoxyribose) ring has been replaced with a cyclopentane or cyclopentene (B43876) ring. nih.gov This structural modification can impart interesting biological properties, including potential antiviral activity. nih.govacs.org

The synthesis of these analogs often involves constructing a chiral cyclopentenol (B8032323) or cyclopentenyl amine intermediate, which is then coupled to a heterocyclic base. nih.gov For example, a chiral cyclopentenol derivative, synthesized from D-ribose via a ring-closing metathesis reaction, served as a key intermediate for a series of carbocyclic nucleosides. nih.gov Some of the resulting nucleoside analogs, such as a 1,2,3-triazole analogue, exhibited potent antiviral activity against vaccinia virus and moderate activity against cowpox virus and SARS coronavirus. nih.gov The versatility of the cyclopentenone core allows for the systematic synthesis of various nucleoside analogs for biological evaluation. acs.orgnih.gov

Data Tables

Table 1: Summary of Applications

Application Area Role of this compound Derivative Key Synthetic Transformations Example End Product/Target
Versatile Synthon Foundational building block with multiple reactive sites. acs.orgnih.gov 1,4-Conjugate addition, 1,2-addition, enolate alkylation. acs.org Bioactive molecules (e.g., Prostaglandins). nih.gov
Asymmetric Synthesis Chiral precursor for stereocontrolled synthesis. acs.orgnih.gov Enantioselective reduction, chemical resolution. organic-chemistry.orgacs.org Chiral drugs and bioactive compounds. researchgate.net
Natural Product Synthesis Core structural unit for complex molecules. organic-chemistry.org Conjugate addition, alkylation, resolution, coupling reactions. acs.org (+)-4,5-deoxyneodolabelline. nih.gov
Biofuel Production Potential precursor for high-density cyclic hydrocarbons. researchgate.net Aldol (B89426) condensation, hydrodeoxygenation (HDO). researchgate.netnih.gov Polycycloalkane jet fuel additives. nih.gov

| Carbocyclic Nucleosides | Scaffold for synthesizing sugar-modified nucleoside analogs. nih.govacs.org | Ring-closing metathesis, coupling with heterocycles. nih.gov | Antiviral agents. nih.govacs.org |

Table 2: List of Mentioned Chemical Compounds

Compound Name
(+)-4,5-deoxyneodolabelline
1,2,3-triazole
2-methyl-2-cyclopentenone
5-chloro-5-methyl-2-cyclopentenone
This compound
bi(cyclopentane)
Cyclopentanol
Cyclopentanone
D-ribose
Furfural

Mechanistic Studies of Reactions Involving 5 Cyclopentyl 5 Methyl 2 Cyclopentenone

Detailed Kinetic Studies on Reaction Pathways

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For a compound like 5-Cyclopentyl-5-methyl-2-cyclopentenone, such studies would involve measuring how the concentration of reactants and products changes over time under various conditions.

Temperature Dependence of Reaction Rate Coefficients

The effect of temperature on the reaction rate of this compound has not been specifically documented. Generally, reaction rates increase with temperature, and the quantitative relationship is described by the Arrhenius equation. For analogous, simpler α,β-unsaturated ketones, studies on their reactions with radicals like hydroxyl (OH) show a complex temperature dependence. For instance, in some cases, the rate coefficients decrease as temperature increases, suggesting a mechanism that begins with a reversible association step. acs.org Without experimental data, a similar complex behavior for this compound can only be hypothesized.

Pressure Dependence of Reaction Rate Coefficients

No specific data exists on the pressure dependence of reaction rate coefficients for this compound. For reactions that involve a change in the number of moles of gas, or have intermediates that can be stabilized by collisions, the reaction rate can be pressure-dependent. This is particularly relevant for gas-phase reactions, such as those occurring in atmospheric or combustion chemistry.

Investigation of Intermediates and Transition States

The identification of transient intermediates and the characterization of transition state structures are crucial for elucidating a reaction mechanism. For reactions involving this compound, this would likely involve a combination of spectroscopic techniques and computational chemistry. However, no studies have been published that identify or characterize intermediates or transition states for reactions of this specific compound. For simpler cyclopentenones, computational studies have been used to explore potential energy surfaces and identify intermediates in reactions, for example, with OH radicals. acs.org

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The influence of catalysts and specific reagents on the reactions of this compound is an area without specific research findings. Catalysts can be used to increase the rate of a reaction or to control its selectivity, directing the reaction to form a specific product. Reagents, by their nature, also dictate the reaction pathway. Without experimental studies, the role of various catalysts (e.g., acids, bases, transition metals) and reagents on the reactivity of the double bond or the carbonyl group in this compound remains unexplored.

Studies on Hydrogen Abstraction and Addition Mechanisms

Reactions of unsaturated ketones can often proceed through two competing pathways: addition to the carbon-carbon double bond and abstraction of a hydrogen atom. For this compound, potential sites for hydrogen abstraction include the cyclopentyl and methyl groups at the 5-position, as well as the allylic positions on the cyclopentenone ring.

No experimental or theoretical studies have been found that specifically investigate the mechanisms of hydrogen abstraction versus addition for this compound. For related compounds like cyclopentenone and 2-methyl-cyclopentenone, it has been shown that in their reaction with OH radicals, addition to the C=C double bond is the dominant pathway at or near room temperature. acs.orgnih.gov As the temperature increases, the reverse reaction of the initial addition adduct becomes more significant, and hydrogen abstraction pathways can become more competitive. acs.org The presence of the bulky cyclopentyl and methyl groups at the 5-position of the target compound could sterically hinder addition and potentially influence the branching ratio between addition and abstraction pathways, but this remains a matter of speculation without dedicated research.

Retrosynthetic Analysis of 5 Cyclopentyl 5 Methyl 2 Cyclopentenone

Disconnection Strategies and Key Cleavages

The structure of 5-cyclopentyl-5-methyl-2-cyclopentenone features two key structural motifs that guide the disconnection strategy: the α,β-unsaturated carbonyl system (an enone) and the five-membered carbocyclic ring.

The most common and logical strategy for α,β-unsaturated carbonyl compounds is an initial Functional Group Interconversion (FGI) followed by a C-C bond cleavage. youtube.comlkouniv.ac.in The enone functionality is often prepared via the dehydration of a β-hydroxy carbonyl compound, which is, in turn, the product of an aldol (B89426) reaction. youtube.comyoutube.com Therefore, the first key cleavage targets the Cα-Cβ double bond, envisioning an intramolecular aldol condensation as the corresponding forward reaction. This disconnection simplifies the target molecule into a dicarbonyl precursor. youtube.comscitepress.org

Another key cleavage strategy involves disconnecting the bonds that form the cyclopentanone (B42830) ring itself. Ring-closing reactions are a powerful tool in synthesis. For a five-membered ring containing a ketone, a common disconnection is at a C-C bond that would be formed through an intramolecular reaction, such as a Dieckmann condensation (for 1,3-diones) or other cyclization methods. organic-chemistry.org For the precursor derived from the aldol disconnection, a 1,5-dicarbonyl relationship is evident, suggesting a Michael addition as a key bond-forming reaction in the forward synthesis. scitepress.org

Primary Disconnection Strategies:

Aldol Condensation Disconnection: Cleavage across the C=C double bond, which simplifies the enone to a 1,5-dicarbonyl precursor.

Michael Addition Disconnection: Cleavage of a C-C bond formed by the conjugate addition to an α,β-unsaturated system, which further simplifies the 1,5-dicarbonyl intermediate.

Identification of Strategic Bonds

Based on the disconnection strategies, the following bonds in this compound and its precursors are identified as strategic for disconnection:

The C2=C3 Double Bond: This is the most strategic bond for the initial disconnection. Its formation via dehydration of an alcohol is a very common synthetic step. lkouniv.ac.in Disconnecting here via an FGI and then an aldol disconnection simplifies the cyclic system significantly.

The C4-C5 Bond: Disconnecting this bond within the 1,5-dicarbonyl precursor simplifies the molecule into two separate, more manageable fragments. This bond is strategically positioned to be formed via a Michael addition, a reliable method for C-C bond formation.

The C5-Cyclopentyl Bond: This bond could also be considered for disconnection, representing the alkylation of an enolate at the C5 position. This would lead to a simpler cyclopentenone precursor and a cyclopentyl halide or equivalent electrophile.

The most effective retrosynthetic pathway often begins with the disconnection of the C2=C3 bond, as it directly addresses the most reactive functional group arrangement.

Functional Group Interconversions (FGI) in Retrosynthesis

Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis where one functional group is converted into another to facilitate a key disconnection that might not be obvious or possible with the original group. ias.ac.inimperial.ac.uk

For this compound, the primary FGI is the conversion of the enone to a β-hydroxy ketone.

Target Molecule (Enone) → FGI → β-Hydroxy Ketone: This transformation is the reverse of a dehydration reaction. youtube.com The introduction of the hydroxyl group at the C3 position and saturation of the C2=C3 double bond reveals the direct product of an aldol addition. This intermediate, 4-hydroxy-5-cyclopentyl-5-methylcyclopentanone, is now perfectly set up for the key aldol disconnection. This FGI is essential because direct disconnection of the double bond is not a standard retrosynthetic operation. lkouniv.ac.in

Further FGIs could be considered deeper in the synthetic plan. For example, a ketone functional group in a precursor could be seen as arising from the oxidation of a secondary alcohol, which might offer alternative stereochemical control or reactivity in preceding steps. imperial.ac.uk

Retrosynthetic Tree and Pathway Generation

A retrosynthetic tree illustrates the logical breakdown of the target molecule into progressively simpler precursors.

Retrosynthetic Pathway for this compound:

Target Molecule: The analysis begins with the target, This compound .

Step 1 (FGI): An FGI step adds water across the double bond to yield 4-hydroxy-5-cyclopentyl-5-methylcyclopentanone . This step prepares the molecule for an aldol disconnection.

Step 2 (Aldol Disconnection): A disconnection of the C3-C4 bond in the β-hydroxy ketone reveals the open-chain precursor, 6-cyclopentyl-6-methylheptane-2,6-dione . This is a 1,5-dicarbonyl compound, a key intermediate. The forward reaction would be an intramolecular aldol condensation.

Step 3 (Michael Disconnection): The 1,5-dicarbonyl relationship in the intermediate points to a Michael addition. Disconnecting the C4-C5 bond breaks the molecule into two simpler fragments. This reveals cyclopentyl methyl ketone and methyl vinyl ketone as the starting materials.

This pathway is synthetically viable as it relies on two of the most fundamental and reliable C-C bond-forming reactions in organic chemistry: the Michael addition and the intramolecular aldol condensation.

Chemoinformatic Tools in Retrosynthetic Planning

Modern retrosynthetic analysis is increasingly supported by chemoinformatic tools, which leverage computational power and vast reaction databases to propose and evaluate synthetic routes. numberanalytics.comnumberanalytics.com These tools can augment the chemist's intuition and knowledge.

Computer-Assisted Synthesis Planning (CASP): Software programs can automatically generate retrosynthetic trees for a given target molecule. acs.org These programs use databases of known chemical reactions and complex algorithms to identify possible disconnections and precursors. For a molecule like this compound, a CASP tool would likely identify the aldol and Michael disconnections as high-priority pathways.

Reaction Prediction and Database Searching: Tools like SciFinder and Reaxys allow chemists to search for specific transformations or substructures, helping to validate proposed synthetic steps and find optimal reaction conditions.

Synthetic Accessibility Scores (SAS): Chemoinformatic models can calculate a score that predicts how difficult a molecule is to synthesize. scientific-computing.com By analyzing the complexity and the presence of known synthetic motifs, these tools can help chemists prioritize more feasible retrosynthetic routes among several alternatives. scientific-computing.com

Open-Source Toolkits: Libraries such as RDKit provide the foundational components for building custom chemoinformatic workflows. acs.org For instance, the RDChiral wrapper for RDKit is specifically designed to handle stereochemistry during the extraction and application of retrosynthetic reaction templates. acs.org Software like SYNTHIA™ uses AI-powered algorithms and expert-coded rules to design and optimize synthetic pathways from commercially available starting materials. scientific-computing.com

By inputting the structure of this compound into such systems, a chemist could quickly receive a list of potential synthetic routes, complete with reagent suggestions and literature precedents, significantly accelerating the process of synthesis design.

Biological Activity and Chemical Biology of 5 Cyclopentyl 5 Methyl 2 Cyclopentenone and Its Derivatives

Investigation of Anti-inflammatory Properties

Cyclopentenone derivatives, particularly cyclopentenone prostaglandins (B1171923) (cyPGs), are recognized for their potent anti-inflammatory effects. nih.gov These molecules are thought to play a role in the natural resolution of inflammation. rjptonline.org One of the key mechanisms underlying their anti-inflammatory action is the direct inhibition of the IκB kinase (IKK) complex. rjptonline.org This enzyme complex is crucial for the activation of the transcription factor NF-κB, a central regulator of the inflammatory response. By inhibiting IKK, cyclopentenones can effectively block the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators. nih.gov

Research on synthetic cyclopentenone analogs has further substantiated their anti-inflammatory potential. For instance, a series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones demonstrated significant anti-inflammatory activity in animal models. nih.gov These findings highlight the therapeutic potential of the cyclopentenone scaffold in developing new anti-inflammatory agents. Cyclopentenediones (CPDs), which are structurally related, have also been reported to possess strong anti-inflammatory activities. researchgate.net

Assessment of Antimicrobial and Antibacterial Activities

The cyclopentenone core is present in several naturally occurring compounds with known antimicrobial properties. nih.gov Inspired by these natural products, researchers have synthesized and evaluated various cyclopentenone derivatives for their ability to combat microbial growth.

A study focusing on functionalized cyclopentenones synthesized from biomass-derived furfural (B47365) and 5-hydroxymethylfurfural (B1680220) identified compounds with remarkable antimicrobial activity. nih.gov Notably, an oxime ether derivative of a trans-diamino-cyclopentenone showed significant efficacy against Gram-positive bacteria, including clinically challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

Further research into cyclopentanone-derived compounds has also yielded promising results. Spiro-pyrrolidines derived from cyclopentanone (B42830) exhibited good antimicrobial properties. rjptonline.org Additionally, 2-octylcyclopentanone has been shown to possess broad-spectrum antimicrobial activity. rjptonline.org A mixture of two isomeric cyclopentenones, VM 4798-1a and VM 4798-1b, isolated from the fungus Dasyscyphus sp., displayed weak antibacterial and antifungal properties. nih.gov

The table below summarizes the antimicrobial activity of selected cyclopentenone derivatives.

Compound/DerivativeTarget Organism(s)Observed Activity
Oxime ether of trans-diamino-cyclopentenoneMethicillin-resistant S. aureus (MRSA), Vancomycin-resistant E. faecalis (VRE)MIC values of 0.976 µg/mL (MRSA) and 3.91 µg/mL (VRE) nih.gov
Cyclopentanone derived spiro-pyrrolidinesE. coli, P. aeruginosa, B. subtilis, S. aureusModerate activity with MIC values of 50-100 µg/mL rjptonline.org
VM 4798-1a and VM 4798-1bBacteria and FungiWeak antibacterial and antifungal properties nih.gov

Studies on Anticancer Activity and Cellular Mechanisms

The cyclopentenone moiety is a recognized pharmacophore in the design of anticancer drugs. nih.gov Various natural and synthetic cyclopentenone-containing compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines. nih.gov Their mechanisms of action are often multifaceted, involving the modulation of key cellular processes that control cell growth, proliferation, and survival.

A key aspect of the biological activity of cyclopentenones is their interaction with enzymes involved in inflammatory pathways, which are often dysregulated in cancer. As mentioned previously, cyclopentenone prostaglandins can directly inhibit the IκB kinase (IKK), a critical enzyme in the pro-inflammatory NF-κB pathway. nih.gov The chronic activation of NF-κB is a hallmark of many cancers, where it promotes cell survival, proliferation, and angiogenesis. By inhibiting IKK, cyclopentenone derivatives can suppress NF-κB activity, thereby contributing to their anticancer effects.

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The effect of cyclopentenones on these pathways can be complex and context-dependent.

Hexokinase-2 (HK2) is a critical enzyme in the glycolytic pathway and is often overexpressed in cancer cells, contributing to the Warburg effect—a metabolic shift towards aerobic glycolysis. nih.govnih.gov This makes HK2 an attractive target for anticancer drug development. researchgate.net

While direct inhibition of HK2 by simple 5-alkyl-5-methyl-2-cyclopentenone derivatives has not been explicitly demonstrated, compounds with related structures have shown activity against this enzyme. For instance, methyl jasmonate, a cyclopentanone-containing natural product, is a known inhibitor of HK2. researchgate.net This suggests that the cyclopentanone/cyclopentenone scaffold may be a viable starting point for designing novel HK2 inhibitors. The inhibition of HK2 can disrupt cancer cell metabolism, leading to reduced energy production and ultimately cell death. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective therapeutic agents. For cyclopentenone derivatives, SAR studies have provided valuable insights.

In a series of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides evaluated for anticancer activity, it was found that the nature of the aminomethyl group influenced cytotoxicity. nih.gov Dimethylaminomethyl analogs were generally more active than those with morpholino, pyrrolidino, or piperidino-methyl groups. nih.gov Interestingly, altering the length of the alkylidene moiety had a minimal effect on anticancer potency. nih.gov

Another study on 2,5-disubstituted cyclopentanone derivatives revealed important SAR for anti-inflammatory and cytotoxic activities. nih.gov It was observed that introducing a second substituent at the 2-position of 5-arylidene-2-cyclopentanones increased the stability of the molecule and significantly reduced its cytotoxicity, while preserving its anti-inflammatory and analgesic properties. nih.gov This suggests that it is possible to separate the desired anti-inflammatory effects from unwanted cytotoxicity through targeted structural modifications.

For 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone hydrochlorides, the presence of both the Mannich base and the α,β-unsaturated bond was essential for their antitumor effect and their ability to bind to glutathione. nih.gov Replacing a phenyl group with a methylphenyl group on the β-chain significantly enhanced the cytotoxic effect in breast cancer cells. nih.gov

These studies underscore the importance of the substitution pattern on the cyclopentenone ring for determining the biological activity profile of these compounds. The nature, size, and position of substituents can significantly impact their anti-inflammatory, antimicrobial, and anticancer properties.

Influence of Cyclopentenone Ring and Side Chain Substituents on Activity

The biological activity of cyclopentenone derivatives is intricately linked to the chemical reactivity of the core ring structure and the nature of its substituents. The electrophilic character of the β-carbon in the α,β-unsaturated ketone system makes it susceptible to Michael addition by nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This covalent interaction is a common mechanism of action for many biologically active cyclopentenones.

At the C-5 position, the presence of alkyl and cycloalkyl groups, such as the methyl and cyclopentyl groups in 5-Cyclopentyl-5-methyl-2-cyclopentenone, can have a significant impact on the molecule's lipophilicity and steric profile. An increase in lipophilicity can enhance membrane permeability and access to intracellular targets. However, the steric bulk of these groups can also influence the orientation of the molecule within a binding pocket, potentially enhancing or diminishing its activity depending on the specific target. For instance, in the context of antitumor acylfulvenes, which are derived from a cyclopentenone scaffold, the stereochemistry at the C-5 position has been shown to be critical for biological activity. Specifically, the resolution of enantiomers of 5-chloro-5-methyl-2-cyclopentenone was a key step in the synthesis of the potent antitumor agent (-)-irofulven, with its enantiomer, (+)-irofulven, being significantly less toxic to cancer cells. researchgate.net

The following table summarizes the influence of various substituents on the biological activity of different cyclopentenone-based scaffolds, as reported in the literature. It is important to note that these findings are for related, but structurally distinct, compounds and serve to illustrate the general principles of substituent effects on the cyclopentenone core.

Scaffold Substituent(s) Position(s) Observed Effect on Biological Activity
5,7-Diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acidPropylamino or Isopropylamino2Enhanced binding affinity and selectivity for the ET(A) receptor. nih.gov
Acylfulvene PrecursorChloro and Methyl5Chirality at this position is critical for antitumor activity. researchgate.net
General CyclopentenoneVarious Alkyl and Functional GroupsMultipleModulates lipophilicity, steric interactions, and reactivity of the core ring.

Role as a Pharmacophore in Natural Product Mimics

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The cyclopentenone ring itself is a well-established pharmacophore and is found in a multitude of natural products with potent biological activities. Prostaglandins, for example, are a class of lipid compounds that contain a cyclopentane (B165970) ring (which can be a cyclopentenone in some derivatives) and are involved in a wide range of physiological processes.

The design of natural product mimics often involves simplifying the complex structure of a natural product while retaining its core pharmacophoric elements. In this context, the this compound structure could serve as a simplified analog of more complex natural products that feature a substituted cyclopentane or cyclopentenone ring. The cyclopentyl and methyl groups at the C-5 position would define a specific lipophilic and sterically demanding region of the molecule, which could be crucial for its interaction with a target protein.

While there is a lack of specific examples in the literature where this compound has been explicitly used as a pharmacophore in natural product mimics, the principles of medicinal chemistry suggest its potential in this role. The systematic variation of the substituents on the cyclopentenone ring, including those at the C-5 position, is a common strategy in drug discovery to optimize the activity of a lead compound. The unique combination of a cyclopentyl and a methyl group provides a distinct structural motif that could be exploited in the design of novel therapeutic agents that mimic the action of natural products.

Future Research Directions and Perspectives for 5 Cyclopentyl 5 Methyl 2 Cyclopentenone

Development of Novel and Sustainable Synthetic Routes

While established methods for cyclopentenone synthesis, such as the Pauson-Khand reaction and Nazarov cyclization, provide foundational strategies, future research should focus on developing more sustainable and efficient routes to 5-Cyclopentyl-5-methyl-2-cyclopentenone and its analogues. wikipedia.orgorganic-chemistry.orgwikipedia.orgnih.gov Key areas for investigation include:

Green Chemistry Approaches: The development of synthetic pathways that utilize renewable starting materials, employ environmentally benign solvents, and minimize waste generation is a critical goal. fudan.edu.cnresearchgate.net Research into catalytic methods that proceed under milder conditions with high atom economy will be paramount. chemistryviews.org For instance, leveraging biomass-derived precursors could offer a sustainable entry point to the cyclopentanone (B42830) framework, which can then be further functionalized. acs.org

Enantioselective Synthesis: The chiral nature of the C5 quaternary center presents an opportunity for the development of asymmetric syntheses. Future work should explore the use of chiral catalysts, auxiliaries, and organocatalytic methods to achieve high enantioselectivity in the synthesis of this compound. acs.orgnih.gov This would be particularly valuable for investigating the stereospecific interactions of this compound in biological systems.

Innovative Cyclization Strategies: Exploration of novel cyclization reactions beyond the traditional methods could lead to more direct and efficient access to the 5,5-disubstituted cyclopentenone core. This could involve the investigation of novel transition-metal-catalyzed C-C bond formations or the application of domino reactions that construct the carbocyclic ring in a single, highly efficient step. numberanalytics.comnih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Green Chemistry Reduced environmental impact, use of renewable resources.Development of routes from biomass, use of green solvents and catalysts.
Enantioselective Synthesis Access to single enantiomers for biological studies.Application of chiral catalysts, organocatalysis, and chiral auxiliaries.
Novel Cyclizations Increased efficiency and atom economy.Exploration of new transition-metal catalysis and domino reactions.

Exploration of New Catalytic Systems for Transformations

The reactivity of the enone functionality in this compound offers a rich landscape for further chemical transformations. Future research should focus on the discovery and application of novel catalytic systems to selectively modify this core structure.

Transition Metal Catalysis: The use of transition metal catalysts, such as those based on rhodium, palladium, or copper, can enable a wide range of transformations including C-H activation, cross-coupling reactions, and cycloadditions. nih.govnih.gov Investigating the catalytic activation of C-C bonds within the cyclopentanone ring could also lead to novel ring-expansion or rearrangement products. capes.gov.br

Organocatalysis: Organocatalysis provides a powerful, metal-free alternative for asymmetric transformations. Future studies could explore the use of chiral amines, phosphines, or N-heterocyclic carbenes to catalyze enantioselective conjugate additions, aldol (B89426) reactions, and other transformations of the cyclopentenone core. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Screening for enzymes that can perform stereoselective reductions, oxidations, or other modifications of this compound could provide access to novel derivatives with interesting biological properties.

Advanced Computational Modeling for Predictive Research

Computational chemistry can serve as a powerful tool to guide and accelerate experimental research. Future efforts in this area should focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known and novel synthetic reactions leading to and involving this compound. nih.gov This can provide valuable insights into reaction pathways, transition states, and the origins of selectivity.

Predictive Modeling of Reactivity: Computational models can be developed to predict the reactivity of the cyclopentenone core towards various reagents and catalysts. doi.org This can aid in the rational design of new reactions and the optimization of existing ones.

Virtual Screening for Biological Activity: If derivatives of this compound are to be explored for biological applications, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict their potential biological targets and activities.

Expanding Applications in Materials Science

The unique structure of this compound suggests its potential as a monomer or building block for the synthesis of novel polymers and functional materials.

Polymer Synthesis: The double bond of the cyclopentenone ring could be utilized in polymerization reactions to create novel polymers with unique thermal and mechanical properties. digitellinc.com The pendant cyclopentyl and methyl groups would likely influence the polymer's morphology and solubility. Research into the catalytic polymerization of this monomer could lead to new materials. google.com

Functional Materials: The carbonyl group and the double bond offer sites for post-polymerization modification, allowing for the introduction of various functional groups. This could lead to the development of materials with applications in areas such as sensing, catalysis, or as responsive materials.

Material TypePotential PropertiesResearch Direction
Polymers Unique thermal stability, specific solubility.Investigation of polymerization of the cyclopentenone monomer.
Functional Materials Sensing capabilities, catalytic activity.Post-polymerization modification of the carbonyl and alkene groups.

Further Elucidation of Biological Mechanisms of Action

While the biological activities of the broader class of cyclopentenones and cyclopentenediones are known to include anti-inflammatory, and cytostatic effects, the specific biological profile of this compound remains to be thoroughly investigated. researchgate.netnih.govmdpi.com Future research should aim to:

Screening for Biological Activity: A systematic screening of this compound and its derivatives against a panel of biological targets would be a crucial first step.

Mechanism of Action Studies: For any identified bioactive derivatives, detailed mechanistic studies will be necessary to understand how they interact with their biological targets at the molecular level. This could involve techniques such as proteomics, genomics, and structural biology.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues with systematic variations in the cyclopentyl and methyl groups, as well as modifications to the cyclopentenone ring, will be essential for establishing clear structure-activity relationships.

Integration with Flow Chemistry Techniques

The adoption of continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. durham.ac.ukresearchgate.netvapourtec.comacs.org Future research should explore the integration of flow chemistry for the synthesis and transformation of this compound.

Continuous Synthesis: Developing a continuous flow process for the synthesis of the target molecule could enable safer handling of reactive intermediates and reagents, as well as facilitate easier scale-up.

In-line Purification and Analysis: Integrating in-line purification and analytical techniques into a flow setup would allow for real-time monitoring and optimization of reaction conditions, leading to higher purity and yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Cyclopentyl-5-methyl-2-cyclopentenone, and how can side reactions be minimized?

  • Methodological Answer : The synthesis of cyclopentenone derivatives typically involves ketone functionalization and cyclopentyl group introduction. For example, analogous compounds like 2-cyclopenten-1-one derivatives are synthesized via base-catalyzed condensation or Friedel-Crafts acylation. Key steps include:

  • Using low-temperature conditions (e.g., 0–5°C) in dichloromethane to suppress unwanted polymerization or over-oxidation .
  • Employing triethylamine as a base to neutralize acidic byproducts and improve reaction efficiency .
  • Optimizing stoichiometry of cyclopentylating agents (e.g., cyclopentylmagnesium bromide) to ensure complete substitution while avoiding excess reagent, which may lead to diastereomer formation.
    • Data Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using 1H^1H-NMR to confirm regioselectivity.

Q. How should researchers characterize this compound to ensure structural accuracy?

  • Methodological Answer : A multi-technique approach is critical:

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclopentenone backbone and substituent positions. Compare chemical shifts with databases (e.g., PubChem) for analogous structures .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular formula, particularly distinguishing between isomers (e.g., 3- vs. 5-substituted cyclopentenones).
  • X-ray Crystallography : If single crystals are obtainable, refine the structure using programs like SHELXL to resolve ambiguities in stereochemistry .
    • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include spectral peaks, coupling constants, and crystallographic parameters (e.g., CIF files) in supplementary materials .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich/depleted regions. For example, the cyclopentenone’s α,β-unsaturated carbonyl system is a prime dienophile site.
  • Molecular Dynamics (MD) : Simulate transition states with software like Gaussian or ORCA to assess steric effects from the cyclopentyl and methyl groups .
  • Hybrid Approaches : Combine receptor-response models (e.g., bioelectronic nose frameworks) to predict binding affinities with biological targets .
    • Validation : Cross-validate computational results with experimental kinetics (e.g., rate constants measured via UV-Vis spectroscopy).

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

  • Methodological Answer :

  • Comparative Analysis : Overlay experimental 1H^1H-NMR data with predicted spectra from tools like ACD/Labs or ChemDraw. Discrepancies in methyl group splitting may indicate unexpected conformers.
  • Dynamic Effects : Variable-temperature NMR can reveal rotational barriers in the cyclopentyl group, which may cause signal broadening at standard temperatures .
  • Crystallographic Refinement : If X-ray data is ambiguous (e.g., poor resolution), use SHELXL’s twin refinement or electron density maps to resolve disorder .
    • Case Study : In a Prins-type cyclization study, crystallographic data resolved conflicting NOE correlations by confirming the equatorial positioning of substituents .

Q. What strategies enhance the utility of this compound as a building block for bioactive molecules?

  • Methodological Answer :

  • Derivatization : Introduce functional groups (e.g., amines, halides) via Michael addition or catalytic hydrogenation. For example, palladium on carbon (Pd/C) can selectively reduce the ketone without affecting the cyclopentyl group .
  • Biological Screening : Use the compound as a scaffold in fragment-based drug discovery (FBDD). Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization assays .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents and correlate changes with bioactivity data. For instance, replacing the methyl group with bulkier tert-butyl groups may improve metabolic stability .
    • Data Integration : Publish synthetic protocols, spectral data, and bioassay results in open-access repositories (e.g., PubChem) to facilitate reproducibility .

Guidelines for Data Presentation

  • Experimental Sections : Describe synthetic procedures in detail, including solvent purity, reaction times, and purification methods (e.g., column chromatography gradients) .
  • Supporting Information : Attach crystallographic CIF files, NMR spectra, and computational input/output files. Ensure filenames are descriptive (e.g., "5-Cyclopentyl-5-methyl-2-cyclopentenone_X-ray.cif") .
  • Ethical Reporting : Disclose any non-reproducible results (e.g., inconsistent catalytic yields) and propose troubleshooting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.